![molecular formula C9H7N3 B11919534 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

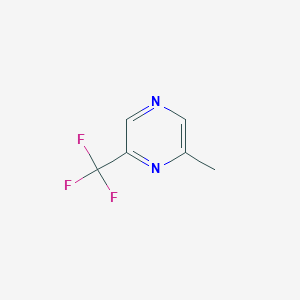

Le 5-Méthyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile est un composé hétérocyclique de formule moléculaire C9H7N3. Il s'agit d'un dérivé de la pyridine et du pyrrole, comportant un groupe nitrile en position 2.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 5-Méthyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile implique généralement la cyclisation de précurseurs appropriés. Une méthode courante comprend la réaction de la 2-bromo-5-iodopyridine avec une source de nitrile appropriée dans des conditions basiques . Les conditions réactionnelles impliquent souvent l'utilisation d'une base forte comme l'hydrure de sodium (NaH) ou le tert-butoxyde de potassium (KOtBu) dans un solvant aprotique comme le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF).

Méthodes de Production Industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus. De plus, l'optimisation des paramètres réactionnels tels que la température, la pression et le choix du solvant est cruciale pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions

Le 5-Méthyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Réactifs et Conditions Courants

Oxydation : KMnO4 en milieu aqueux ou acide.

Réduction : LiAlH4 dans l'éther anhydre ou NaBH4 dans le méthanol.

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que la triéthylamine (TEA) ou la pyridine.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de N-oxyde de pyridine, tandis que la réduction peut produire des dérivés d'amine ou d'alcool .

4. Applications de la Recherche Scientifique

Le 5-Méthyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile possède plusieurs applications de recherche scientifique, notamment :

Chimie Médicinale : Il est utilisé comme brique de base pour la synthèse de candidats médicaments potentiels, en particulier ceux ciblant les enzymes kinases et d'autres cibles protéiques.

Science des Matériaux : Le composé est exploré pour ses propriétés électroniques et son utilisation potentielle dans les semi-conducteurs organiques et les diodes électroluminescentes (LED).

Études Biologiques : Il sert de molécule sonde pour l'étude des mécanismes enzymatiques et des interactions protéine-ligand.

5. Mécanisme d'Action

Le mécanisme d'action du 5-Méthyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. Le composé peut inhiber l'activité kinase en se liant au site de liaison de l'ATP, bloquant ainsi la phosphorylation des substrats en aval. Cette inhibition peut conduire à la modulation de diverses voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et la différenciation .

Applications De Recherche Scientifique

5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.

Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe molecule for studying enzyme mechanisms and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and differentiation .

Comparaison Avec Des Composés Similaires

Composés Similaires

1H-Pyrrolo[2,3-b]pyridine : Dépourvu des groupes méthyle et nitrile, ce qui le rend moins hydrophobe et potentiellement moins actif dans certains tests biologiques.

5-Méthyl-1H-pyrrolo[2,3-b]pyridine : Structure similaire mais sans le groupe nitrile, ce qui peut affecter sa réactivité et son affinité de liaison aux cibles moléculaires.

Unicité

Le 5-Méthyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile est unique en raison de la présence à la fois du groupe méthyle et du groupe nitrile, ce qui peut augmenter son hydrophobie et ses interactions de liaison avec les cibles protéiques. Ces caractéristiques structurales contribuent à son potentiel en tant qu'échafaudage polyvalent dans la découverte de médicaments et la science des matériaux .

Propriétés

Formule moléculaire |

C9H7N3 |

|---|---|

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,1H3,(H,11,12) |

Clé InChI |

OMYCJDPCBCFYCO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(NC(=C2)C#N)N=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)

![5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)

![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)